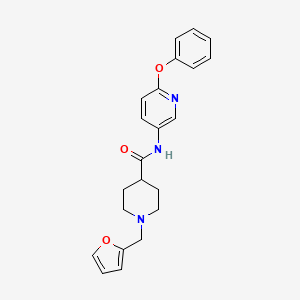![molecular formula C16H18ClN3O5S B4880503 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4880503.png)
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MLN-4760 and is a potent and selective inhibitor of the proteasome.
Wirkmechanismus
MLN-4760 works by inhibiting the proteasome, which is a large protein complex that is responsible for the degradation of intracellular proteins. The proteasome plays a critical role in cellular processes such as cell cycle regulation, apoptosis, and DNA repair. Inhibition of the proteasome can lead to the accumulation of proteins that are involved in these processes, ultimately resulting in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of MLN-4760 are primarily related to its inhibition of the proteasome. Inhibition of the proteasome can lead to the accumulation of intracellular proteins, ultimately resulting in cell death. This effect has been observed in various cell lines and animal models, and MLN-4760 has shown promising results as a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MLN-4760 for lab experiments is its potency and selectivity as a proteasome inhibitor. This allows researchers to study the effects of proteasome inhibition on cellular processes and disease models. However, one of the limitations of MLN-4760 is its relatively short half-life, which can make it challenging to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on MLN-4760. One area of interest is the development of more potent and selective proteasome inhibitors that can be used as potential cancer treatments. Another area of interest is the study of the effects of proteasome inhibition on other cellular processes and disease models. Additionally, further research is needed to understand the potential limitations and side effects of proteasome inhibition as a therapeutic strategy.
Synthesemethoden
The synthesis of MLN-4760 involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 5-chloro-2-methoxybenzenesulfonyl chloride and 4-piperidinecarboxylic acid isoxazole-3-carboxamide. The reaction between these two compounds results in the formation of MLN-4760.
Wissenschaftliche Forschungsanwendungen
MLN-4760 has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. The proteasome plays a critical role in the degradation of proteins that are involved in cell growth and division. Inhibition of the proteasome can lead to the accumulation of these proteins, ultimately resulting in cell death. MLN-4760 has been shown to be a potent inhibitor of the proteasome and has demonstrated promising results in preclinical studies as a potential treatment for cancer.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O5S/c1-24-13-3-2-12(17)10-14(13)26(22,23)20-7-4-11(5-8-20)16(21)18-15-6-9-25-19-15/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFHXIMPHUNJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4880429.png)
![N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4880431.png)

![7-amino-5-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4880450.png)
![2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4880458.png)

![[2-(2-furoylimino)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B4880470.png)

![1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4880477.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4880481.png)

![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4880495.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide](/img/structure/B4880508.png)
![5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid](/img/structure/B4880511.png)